Molecular Weight and Lipophilicity (LogP) Differentiation Against N1-Aryl Analogues
The target compound (MW 267.33 g/mol, LogP 3.4–3.95) is significantly smaller and less lipophilic than its N1-aryl-substituted congeners. The 3-methylphenyl analogue (CAS 574701-15-8) has a calculated MW of ~357 g/mol and an estimated LogP 1.5–2 units higher, while the 2,5-dimethylphenyl analogue (CAS 574702-55-9) is even larger (~371 g/mol) and more lipophilic. This divergence places the target compound in a more favorable region of Lipinski's rule-of-five space for CNS drug-likeness, particularly regarding molecular weight (<300 Da) and LogP (<4) .
| Evidence Dimension | Molecular Weight (g/mol) and Computed LogP |
|---|---|
| Target Compound Data | MW 267.33 g/mol; LogP 3.4–3.95 |
| Comparator Or Baseline | CAS 574701-15-8 (3-methylphenyl analogue): MW ~357 g/mol, LogP estimated >5.0; CAS 574702-55-9 (2,5-dimethylphenyl analogue): MW ~371 g/mol, LogP estimated >5.5 |
| Quantified Difference | MW difference: ~90–104 g/mol lower for target compound; LogP difference: ~1.5–2+ units lower |
| Conditions | Computed physicochemical properties from PubChem and ChemSrc databases; no head-to-head experimental comparison available |
Why This Matters
The lower MW and LogP of the target compound make it a more attractive starting point for CNS drug discovery programs where blood-brain barrier penetration and favorable pharmacokinetics are required.
